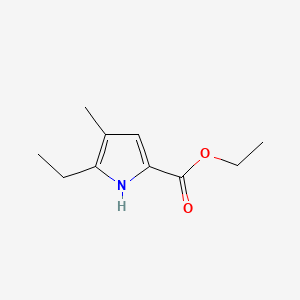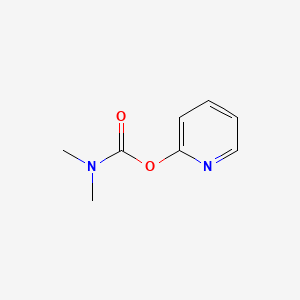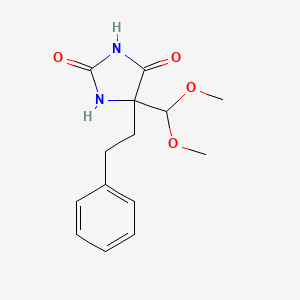
5-(Dimethoxymethyl)-5-(2-phenylethyl)imidazolidine-2,4-dione
描述
5-(Dimethoxymethyl)-5-(2-phenylethyl)imidazolidine-2,4-dione, also known as Ro 15-4513, is a chemical compound that belongs to the class of imidazolidine-2,4-diones. This compound has been extensively studied for its potential applications in scientific research due to its unique properties.
作用机制
5-(Dimethoxymethyl)-5-(2-phenylethyl)imidazolidine-2,4-dione 15-4513 binds to the benzodiazepine site on the GABA-A receptor, which is a type of ionotropic receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA). The binding of 5-(Dimethoxymethyl)-5-(2-phenylethyl)imidazolidine-2,4-dione 15-4513 to the benzodiazepine site prevents the binding of benzodiazepines, which enhances the effect of GABA on the receptor. This allows researchers to study the effects of GABA-A receptor activation without interference from benzodiazepines.
生化和生理效应
5-(Dimethoxymethyl)-5-(2-phenylethyl)imidazolidine-2,4-dione 15-4513 has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that 5-(Dimethoxymethyl)-5-(2-phenylethyl)imidazolidine-2,4-dione 15-4513 can modulate the function of GABA-A receptors in a concentration-dependent manner. In vivo studies have shown that 5-(Dimethoxymethyl)-5-(2-phenylethyl)imidazolidine-2,4-dione 15-4513 can produce anxiogenic effects, which suggests that the benzodiazepine site on the GABA-A receptor plays a role in anxiety.
实验室实验的优点和局限性
5-(Dimethoxymethyl)-5-(2-phenylethyl)imidazolidine-2,4-dione 15-4513 has several advantages for lab experiments. It is a selective antagonist of the benzodiazepine site on the GABA-A receptor, which allows researchers to study the effects of GABA-A receptor activation without interference from benzodiazepines. 5-(Dimethoxymethyl)-5-(2-phenylethyl)imidazolidine-2,4-dione 15-4513 is also highly specific for the benzodiazepine site on the GABA-A receptor, which reduces the risk of off-target effects. However, 5-(Dimethoxymethyl)-5-(2-phenylethyl)imidazolidine-2,4-dione 15-4513 has some limitations. It is not a reversible antagonist, which means that the effects of 5-(Dimethoxymethyl)-5-(2-phenylethyl)imidazolidine-2,4-dione 15-4513 can persist even after the compound is removed. This can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 5-(Dimethoxymethyl)-5-(2-phenylethyl)imidazolidine-2,4-dione 15-4513. One direction is to investigate the role of the benzodiazepine site on the GABA-A receptor in anxiety and other psychiatric disorders. Another direction is to develop new compounds that can selectively modulate the function of the benzodiazepine site on the GABA-A receptor. These compounds could have potential therapeutic applications in the treatment of anxiety and other psychiatric disorders. Finally, the development of new techniques for studying the function of GABA-A receptors could lead to a better understanding of the role of these receptors in normal and pathological brain function.
科学研究应用
5-(Dimethoxymethyl)-5-(2-phenylethyl)imidazolidine-2,4-dione 15-4513 has been extensively studied for its potential applications in scientific research. One of the major applications is in the field of neuroscience, where it has been used to study the function of GABA receptors. 5-(Dimethoxymethyl)-5-(2-phenylethyl)imidazolidine-2,4-dione 15-4513 is a selective antagonist of the benzodiazepine site on the GABA-A receptor, which allows researchers to study the effects of GABA-A receptor activation without interference from benzodiazepines.
属性
IUPAC Name |
5-(dimethoxymethyl)-5-(2-phenylethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-19-12(20-2)14(11(17)15-13(18)16-14)9-8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZCBUNMCOAVPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1(C(=O)NC(=O)N1)CCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289438 | |
| Record name | MLS002693317 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dimethoxymethyl)-5-(2-phenylethyl)imidazolidine-2,4-dione | |
CAS RN |
6952-43-8 | |
| Record name | MLS002693317 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002693317 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



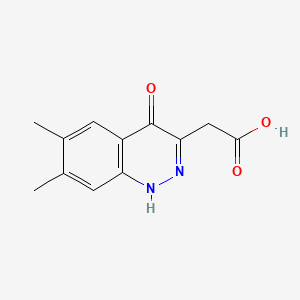
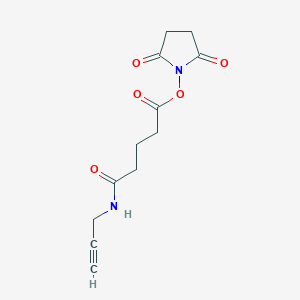

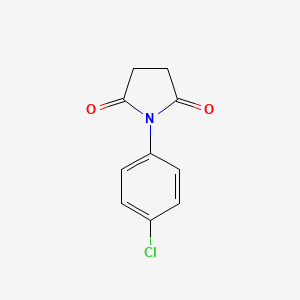
![5-[(Ethylsulfanyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B3356882.png)
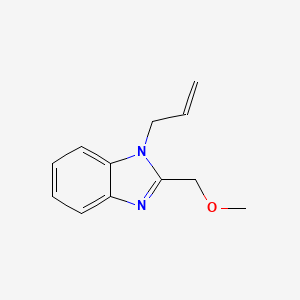
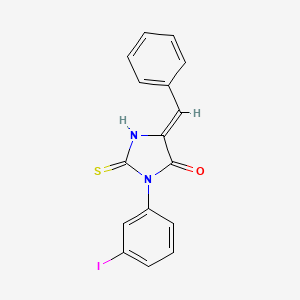
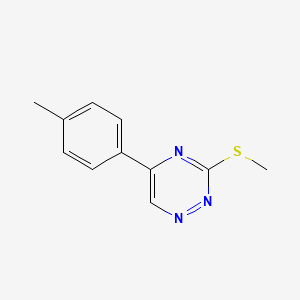
![1-Amino-3,4-dihydropyrazino[2,1-b]quinazolin-6-one](/img/structure/B3356920.png)
![Pyrido[1,2-a]benzimidazole-7-carbonitrile](/img/structure/B3356926.png)
![2-Aminofuro[3,2-b]pyridine-3-carboxamide](/img/structure/B3356927.png)

